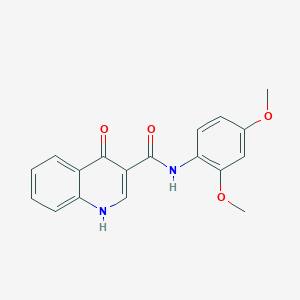

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-11-7-8-15(16(9-11)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOGQQOGHSAFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential therapeutic agent for treating bacterial and viral infections.

Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as bacterial RNA polymerase or viral enzymes. The compound can inhibit the activity of these enzymes, thereby preventing the replication and proliferation of pathogens. Molecular docking studies have shown that the compound can bind to the active site of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The table below compares structural features, molecular weights, and physical properties of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide with key analogues:

*Calculated based on molecular formula C₁₈H₁₆N₂O₄.

Key Observations:

- Lipophilicity: The 2,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to analogues with chlorophenyl (e.g., ) or pyridinyl (e.g., ) substituents. This property may enhance cellular uptake but reduce aqueous solubility.

- Hydrogen Bonding: The 4-hydroxy group in the target compound and analogues like tasquinimod could facilitate interactions with biological targets, whereas 2-oxo groups (e.g., in ) may alter tautomerization states and binding modes.

- Thermal Stability: Melting points for synthesized compounds (e.g., 5a5 at 188°C ) suggest that bulky substituents (e.g., morpholine) improve crystallinity compared to simpler amides.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a 4-hydroxy group and a dimethoxyphenyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities. The structure can be visualized as follows:

- Quinoline Core : A bicyclic structure known for various biological properties.

- Dimethoxyphenyl Group : Enhances lipophilicity and may influence interactions with biological targets.

- Carboxamide Functional Group : Contributes to the compound's solubility and potential binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial RNA polymerase and viral enzymes, preventing pathogen replication. Molecular docking studies indicate that it effectively binds to the active sites of these enzymes, disrupting their normal functions.

- Antiviral Properties : Its efficacy against viral infections has been demonstrated through various assays, where it showed significant inhibition of viral growth with minimal cytotoxicity .

Biological Activity Summary

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Inhibition of RNA polymerase |

| Antiviral | Significant | Inhibition of viral enzymes |

| Cytotoxicity | Low | Minimal effect on normal cells |

Case Studies and Research Findings

- Antibacterial Activity :

- Antiviral Efficacy :

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with the condensation of substituted anilines (e.g., 2,4-dimethoxyaniline) with keto esters or cyclic ketones to form the quinoline core. Introduce the carboxamide group via coupling reactions (e.g., using EDCI/HOBt or carbodiimide-mediated activation) .

- Optimization : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while accounting for interactions between parameters .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase HPLC with UV detection .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, particularly for the hydroxyquinoline and carboxamide moieties .

- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions). IR spectroscopy can confirm carbonyl (C=O) stretches in the carboxamide .

- Purity assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times against standards .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model the electron density distribution, identifying nucleophilic/electrophilic sites (e.g., the 4-hydroxy group) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structure-activity relationship (SAR) studies .

- Reaction path analysis : Employ transition state modeling to explore regioselectivity in derivatization reactions (e.g., alkylation of the hydroxy group) .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies?

- Approaches :

- Meta-analysis : Systematically compare datasets to identify variables (e.g., assay type, solvent used) that may explain discrepancies. For example, aqueous solubility issues could lead to false negatives in cell-based assays .

- Substituent effect studies : Synthesize analogs with modified methoxy/hydroxy groups to isolate contributions of specific functional groups to bioactivity .

- Experimental replication : Validate conflicting results under standardized conditions (e.g., fixed pH, temperature) to minimize environmental variability .

Q. What are the best practices for designing derivatives to enhance target specificity?

- Guidelines :

- Bioisosteric replacement : Substitute the 2,4-dimethoxyphenyl group with isosteres (e.g., 3,4-dichlorophenyl) to modulate lipophilicity and hydrogen-bonding capacity .

- Protecting group strategies : Temporarily protect the 4-hydroxy group during derivatization to prevent unwanted side reactions (e.g., using acetyl or tert-butyldimethylsilyl groups) .

- High-throughput screening : Test derivatives against a panel of related targets (e.g., kinase isoforms) to assess selectivity and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.